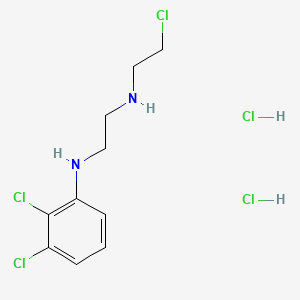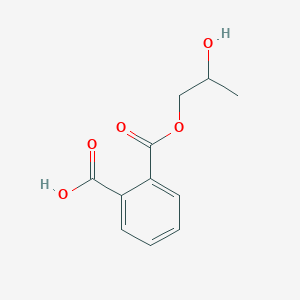![molecular formula C18H9NO4 B13840362 4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile is a complex organic compound characterized by its unique spirocyclic structureThe spirocyclic framework, which includes fused rings and a quaternary carbon, contributes to its structural diversity and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile typically involves a multi-step process. One common method includes the condensation reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature . This method yields various derivatives of spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones and spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones in good to high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, ninhydrin, and various oxidizing agents. Reaction conditions typically involve room temperature or mild heating to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various spirocyclic derivatives, which retain the core structure of the original compound while introducing new functional groups or modifying existing ones .
Aplicaciones Científicas De Investigación
4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological macromolecules is a key factor in its activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other spirocyclic molecules such as:
- Spiro[benzo[g]indole-2,1’-isobenzofuran]-3,3’,4,5(1H)-tetraones
- Spiro[benzo[f]pyrrolo[2,3-h]quinoxaline-2,1’-isobenzofuran]-3,3’(1H)-diones
Uniqueness
4-(3,3’-dioxo-3H,3’H-spiro[furan-2,1’-isobenzofuran]-4-yl)benzonitrile is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with biological targets sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C18H9NO4 |
|---|---|
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
4-(3,4'-dioxospiro[2-benzofuran-1,5'-furan]-3'-yl)benzonitrile |
InChI |
InChI=1S/C18H9NO4/c19-9-11-5-7-12(8-6-11)14-10-22-18(16(14)20)15-4-2-1-3-13(15)17(21)23-18/h1-8,10H |
Clave InChI |
ABWQSFSIRXNLIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC23C(=O)C(=CO3)C4=CC=C(C=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


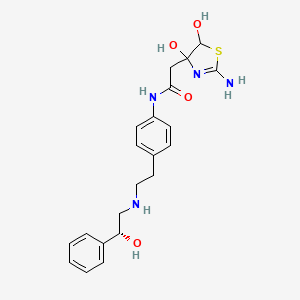
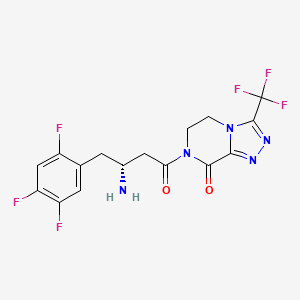
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
![N'-[8-ethenyl-9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13840293.png)
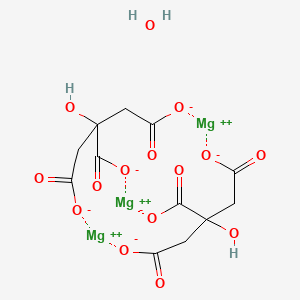
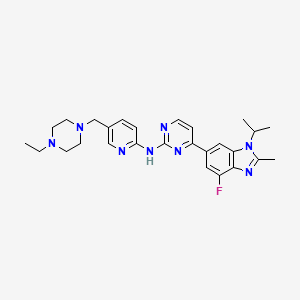

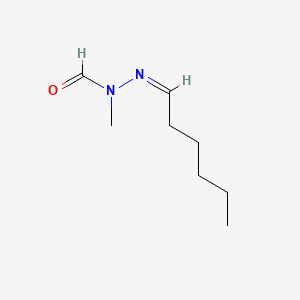
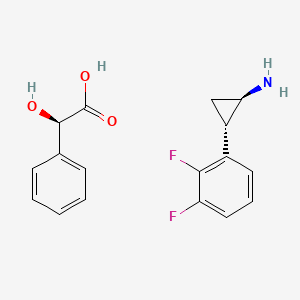
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)

